molecular formula C18H18N2O2 B13368466 N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No.: B13368466
M. Wt: 294.3 g/mol
InChI Key: ZGPCOOQXDFQIFD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzisoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The benzisoxazole intermediate is then acylated with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions could target the benzisoxazole ring or the acetamide group, leading to various reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide would depend on its specific biological target. Generally, benzisoxazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-(1,2-benzisoxazol-3-yl)acetamide: Lacks the methyl group on the benzisoxazole ring.

    N-(2,5-dimethylphenyl)-2-(5-chloro-1,2-benzisoxazol-3-yl)acetamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is unique due to the specific substitution pattern on the benzisoxazole ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C18H18N2O2/c1-11-5-7-17-14(8-11)16(20-22-17)10-18(21)19-15-9-12(2)4-6-13(15)3/h4-9H,10H2,1-3H3,(H,19,21)

InChI Key

ZGPCOOQXDFQIFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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